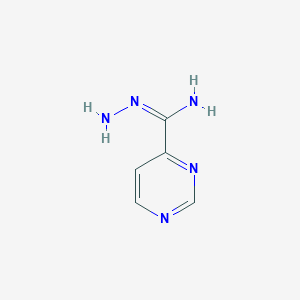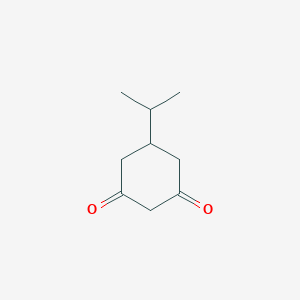
1,2-Bis(trimethylsilyloxy)cyclobutene
Descripción general
Descripción
1,2-Bis(trimethylsilyloxy)cyclobutene is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound features a cyclobutene ring with two trimethylsilyloxy groups at the 1 and 2 positions, which significantly influences its chemical behavior and reactivity patterns.
Synthesis Analysis
The synthesis of 1,2-bis(trimethylsilyloxy)cyclobutene derivatives has been explored through different methods. For instance, a convenient synthesis of 1-hydroxy-exo-1-cyclopropanecarboxylic acids from these derivatives has been reported, involving bromination and subsequent hydrolysis in a one-pot reaction, yielding good yields and demonstrating stereoselectivity . Additionally, the compound has been used in Lewis acid-mediated reactions with acetals derived from aldehydes, leading to 1,3-cyclopentanedione products, showcasing its utility in constructing complex molecular structures .
Molecular Structure Analysis
The molecular structure of 1,2-bis(trimethylsilyloxy)cyclobutene and its derivatives has been a subject of interest. Structural investigations have been conducted using X-ray crystallography to determine the precise arrangement of atoms within the molecule. These studies have provided insights into the planarity of certain rings and the positioning of substituents, which are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes various chemical reactions that have been extensively studied. For example, it reacts with tricarbonylcyclohexadienyliumiron complexes to yield siloxy acyloins, which can be further processed to produce substituted cyclopentenones . The compound also participates in photoaddition reactions, providing a route to the synthesis of complex terpenes . Moreover, its autoxidative ring contraction has been observed to yield cyclopropane carboxylic acid esters, with a proposed mechanism involving electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-bis(trimethylsilyloxy)cyclobutene are influenced by its unique structure. The thermal isomerization of the compound has been studied, revealing that it proceeds in a homogeneous, first-order reaction to yield 2,3-bis(trimethylsilyloxy)buta-1,3-diene. The kinetics of this reaction have been shown to be insensitive to the nature of substituents on the cyclobutene ring . Additionally, the compound's reactivity with ketones under Lewis acid catalysis has been explored, leading to the formation of 2,2-disubstituted 1,3-cyclopentanediones, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Functionalized Decalins
- Summary of Application: 1,2-Bis(trimethylsilyloxy)cyclobutene is used in the synthesis of functionalized decalins, which are important in the total synthesis of various sesquiterpenes and diterpenes .
- Results or Outcomes: The outcome of this application is the production of functionalized decalins .
Application 2: Synthesis of Bicyclo Diones
- Summary of Application: This compound is also used in the synthesis of angularly substituted bicyclo [4.3.0]nona-2,5-diones and bicyclo- [4.4.0]deca-2,5-diones .
- Results or Outcomes: The outcome of this application is the production of the mentioned bicyclo diones .
Application 3: Inhibitors of Hepatitis A Virus
- Summary of Application: 1,2-Bis(trimethylsilyloxy)cyclobutene is used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase .
- Results or Outcomes: The outcome of this application is the production of inhibitors for hepatitis A virus .
Application 4: Synthesis of 3-Methoxyestra-1,3,5,8,14-Pentaen-17-One
- Summary of Application: This compound is used in the synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one .
- Results or Outcomes: The outcome of this application is the production of 3-methoxyestra-1,3,5,8,14-pentaen-17-one .
Application 5: Reaction with Bromine
- Summary of Application: 1,2-Bis(trimethylsilyloxy)cyclobutene reacts with bromine to give cyclobutanedione .
- Results or Outcomes: The outcome of this application is the production of cyclobutanedione .
Application 6: Synthesis of Angularly Substituted Bicyclo Diones
Safety And Hazards
1,2-Bis(trimethylsilyloxy)cyclobutene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsilyloxy)cyclobutene | |
CAS RN |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



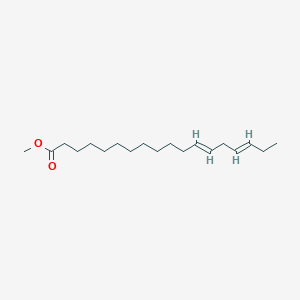
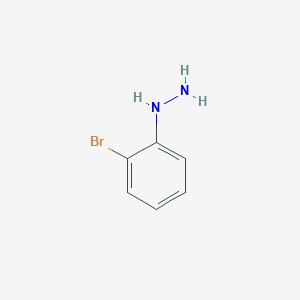
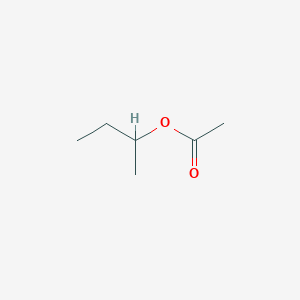
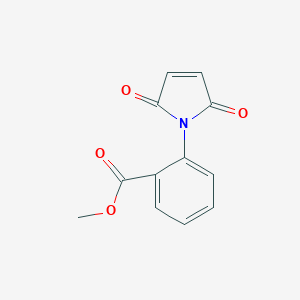
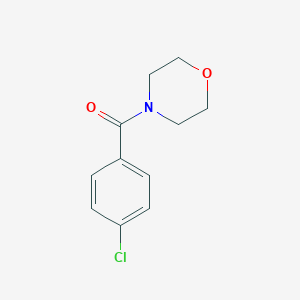

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
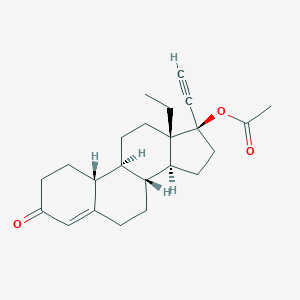
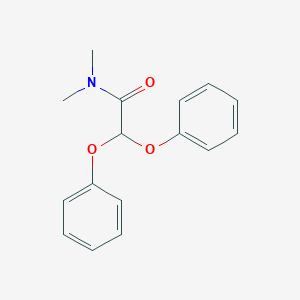
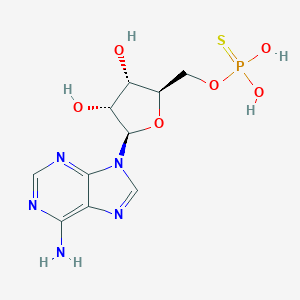
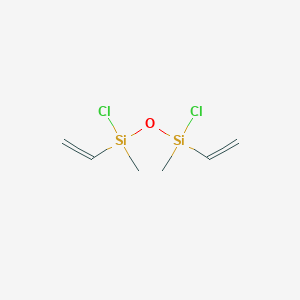
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
